Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazolopyridine core. Finally, esterification with methanol in the presence of a suitable catalyst completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazolopyridine core can be oxidized or reduced under specific conditions to modify its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted triazolopyridine derivatives.
Oxidation Products: Oxidized forms of the triazolopyridine core.
Reduction Products: Reduced forms of the triazolopyridine core.
Hydrolysis Products: Corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Utilized in the development of chemical probes for investigating biological processes.
Industrial Applications: Can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyridine core .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- Methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives
Uniqueness
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and chemical biology applications, offering opportunities for the development of novel therapeutic agents and chemical probes .
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-11-12-8-3-6(9(14)15-2)7(10)4-13(5)8/h3-4H,1-2H3 |
InChI Key |
XJGKDIJPMMVEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C(=C2)C(=O)OC)Br |
Origin of Product |
United States |
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